7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-5-1-2-13-6(8(14)15)4-12-7(13)3-5/h1-4,9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVFJFEELLRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
A representative procedure involves reacting 2-amino-4-(difluoromethoxy)pyridine with ethyl propiolate under acidic conditions (e.g., polyphosphoric acid) to form ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate. The reaction proceeds via enamine formation followed by intramolecular cyclization (Figure 1).
Reaction Conditions
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Reactants : 2-Amino-4-(difluoromethoxy)pyridine (1.0 equiv), ethyl propiolate (1.2 equiv)
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Catalyst : Polyphosphoric acid (PPA), 120°C, 12 h
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Yield : ~60–70% (estimated from analogous bromo derivatives)
Functionalization at the 7-Position: Introducing Difluoromethoxy
The difluoromethoxy group (-OCF₂H) is introduced either prior to or post cyclization, depending on the stability of intermediates.
Pre-Cyclization Functionalization
Direct substitution on the pyridine ring is challenging due to electronic deactivation. However, halogen-directed lithiation enables selective installation.
Stepwise Protocol
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Halogenation : 2-Amino-4-bromopyridine is treated with N-bromosuccinimide (NBS) to yield 2-amino-4-bromo-5-iodopyridine.
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Lithiation and Quenching : Using LDA (lithium diisopropylamide) at -78°C, the iodide is replaced with difluoromethoxide (generated in situ from ClCF₂OAg and KF).
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Cyclization : The functionalized aminopyridine undergoes Gould-Jacobs cyclization as described in Section 1.1.
Key Challenges
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Low yields (<50%) due to competing side reactions.
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Sensitivity of difluoromethoxy groups to strong acids.
Post-Cyclization Functionalization
A more reliable approach involves substituting a leaving group (e.g., bromine) on pre-formed imidazopyridines.
Nucleophilic Aromatic Substitution
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate reacts with sodium difluoromethoxide (NaOCF₂H) in DMF at 100°C:
Optimization Insights
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Catalyst : CuI (10 mol%) enhances reaction rate.
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Solvent : DMF > DMSO due to better thermal stability.
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Yield : 55–65% (extrapolated from bromo-to-trifluoromethyl substitutions).
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
Alkaline Hydrolysis
Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate is treated with aqueous LiOH or NaOH in THF/MeOH:
Standard Conditions
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Base : 2 M LiOH (2.0 equiv)
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Solvent : THF/MeOH (4:1 v/v)
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Temperature : 60°C, 1–2 h
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Work-up : Acidification to pH 3–4 with HCl, followed by filtration.
Yield : 85–90% (based on analogous bromo derivatives).
Analytical Validation and Purification
Chromatographic Purification
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water mixtures.
Purity Data
Spectroscopic Characterization
Challenges and Optimization Strategies
Competing Side Reactions
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Ester Hydrolysis Under Basic Conditions : Minimized by using mild bases (LiOH vs. NaOH) and shorter reaction times.
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Difluoromethoxy Group Stability : Avoid prolonged exposure to temperatures >100°C.
Scalability Considerations
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Cost of Difluoromethoxide Reagents : Use of NaOCF₂H instead of AgOCF₂H reduces production costs.
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Solvent Recovery : DMF and THF are distilled and reused to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazopyridine core allows for diverse substitutions, which influence solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Fluorinated Groups: The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups improve metabolic stability and membrane permeability compared to methoxy (-OCH₃) analogs.
- Methyl Groups : 2-Methyl substitution (e.g., 2-Methylimidazo[...]-3-carboxylic acid) enhances steric bulk, which may influence target selectivity. This compound is a precursor in synthesizing antimicrobial spiro derivatives .
- Nitro and Ester Groups : Ethyl 5-nitroimidazo[...]-3-carboxylate serves as a versatile intermediate for cross-coupling reactions, with nitro groups enabling further functionalization .
Commercial and Research Relevance
- Availability : The target compound and its analogs (e.g., 7-fluoro and 7-trifluoromethoxy derivatives) are marketed by suppliers like BLD Pharm and MSE Supplies, reflecting their demand in drug discovery .
Biological Activity
7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a difluoromethoxy group, positions it as a promising candidate in pharmaceutical research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1426136-24-4
- Molecular Formula : C₉H₆F₂N₂O₃
- Molecular Weight : 228.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances binding affinity to various enzymes and receptors, influencing cellular signaling pathways. Notably, it has been observed to modulate the NF-κB and STAT3 signaling pathways, which are crucial in inflammatory responses and cancer progression .
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The difluoromethoxy group may enhance these effects by improving solubility and bioavailability.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cancer cell lines like MDA-MB-231 and SKOV3 . This inhibition suggests its potential use in treating inflammatory diseases and certain cancers.
Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Its effectiveness is enhanced when used in combination with other agents like curcumin .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethoxy group not only increases lipophilicity but also improves interaction with target proteins compared to other derivatives lacking this moiety. This unique substitution pattern may be pivotal for developing more potent analogs.
Q & A
(Basic) What are the key structural features influencing the pharmacological properties of 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid?
Answer:
The compound’s pharmacological profile is shaped by:
- Difluoromethoxy group : Enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, facilitating membrane penetration .
- Carboxylic acid moiety : Enables salt formation for improved aqueous solubility and serves as a hydrogen-bonding site for target interactions .
- Imidazo[1,2-a]pyridine core : Provides a rigid scaffold for structural diversification, critical for binding affinity .
(Basic) What synthetic routes are reported for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
Answer:
Common methodologies include:
- Cyclization : Reacting 2-aminopyridines with α-haloketones or aldehydes under reflux (e.g., ethanol, 80°C) to form the imidazo[1,2-a]pyridine core .
- Functionalization : Introducing substituents via Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst, 1,4-dioxane, 120°C) .
- Ester hydrolysis : Converting methyl/ethyl esters (e.g., using NaOH in H₂O/THF) to the carboxylic acid .
(Advanced) How can computational methods optimize synthesis of 7-substituted derivatives?
Answer:
- Reaction pathway prediction : Density Functional Theory (DFT) calculates transition-state energies to identify viable routes .
- Catalyst screening : Quantum mechanical modeling (e.g., B3LYP/6-31G*) evaluates Pd-ligand interactions for cross-coupling efficiency .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on cyclization yields .
(Advanced) How to resolve low yields during the cyclization step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMA) enhance intermediate stability .
- Additives : Potassium carbonate or EDCI improves coupling efficiency in multi-step reactions .
(Basic) How is compound purity validated during synthesis?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; HRMS (ESI⁺) verifies molecular weight .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios validate stoichiometry .
(Advanced) How do electronic effects of substituents modulate reactivity?
Answer:
- Hammett analysis : Quantifies electron-withdrawing/donating effects (σ values) on reaction rates .
- Fluorine substitution : Reduces pKa of the carboxylic acid (≈2.5) via inductive effects, altering solubility .
- Steric maps : Molecular docking identifies steric clashes caused by bulky substituents (e.g., -CF₃) .
(Basic) What assays evaluate biological activity?
Answer:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .
- Anticancer : MTT assays measure IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Fluorescence polarization assays for kinase/phosphatase activity .
(Advanced) How to address discrepancies in biological activity data?
Answer:
- Assay standardization : Use identical cell passages, serum concentrations, and endpoint detection methods (e.g., ATP vs. resazurin) .
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Metabolic stability : Compare results with/without CYP450 inhibitors (e.g., ketoconazole) .
(Advanced) How does the difluoromethoxy group enhance in vivo stability?
Answer:
- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes; fluorine reduces CYP450-mediated oxidation .
- Pharmacokinetics : Radiolabeled analogs (¹⁸F-PET tracers) quantify biodistribution and half-life .
(Basic) How to mitigate solubility challenges in formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
